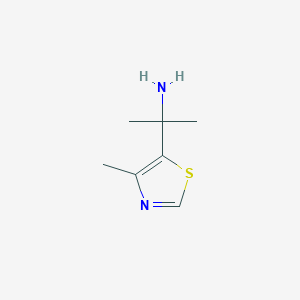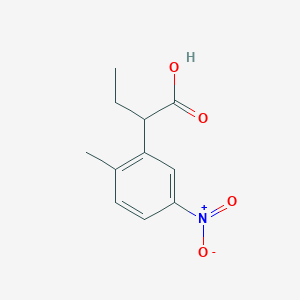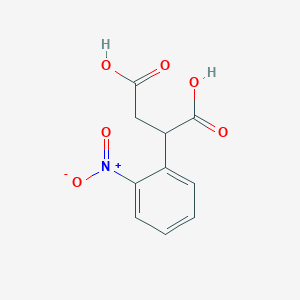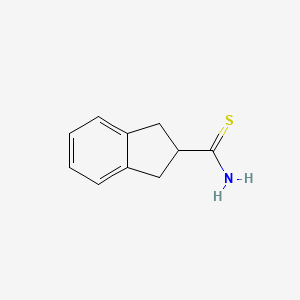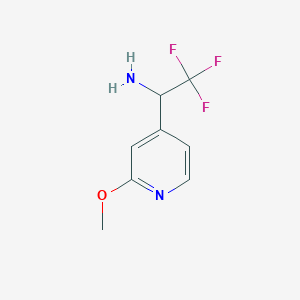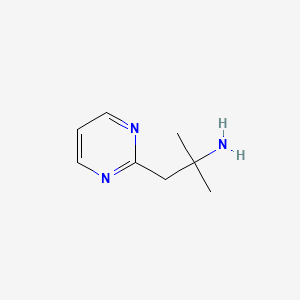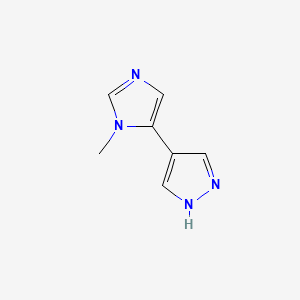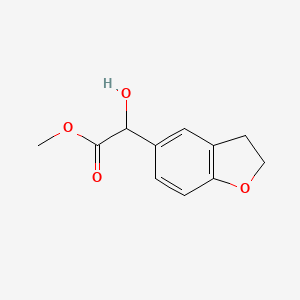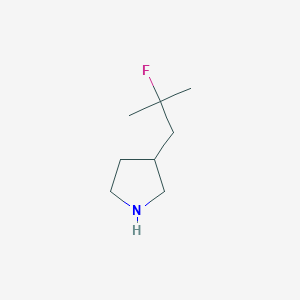
3-(2-Fluoro-2-methylpropyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoro-2-methylpropyl)pyrrolidine is a fluorinated pyrrolidine derivative. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the propyl side chain of the pyrrolidine ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-2-methylpropyl)pyrrolidine typically involves the introduction of the fluorine atom into the pyrrolidine ring. One common method is the fluorination of pyrrolidine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile at low temperatures to control the reactivity of the fluorinating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced fluorination techniques can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Fluoro-2-methylpropyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amines or thiols derivatives.
Aplicaciones Científicas De Investigación
3-(2-Fluoro-2-methylpropyl)pyrrolidine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced chemical stability and performance.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluoro-2-methylpropyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, leading to increased biological activity. The fluorine atom’s electron-withdrawing properties can also influence the compound’s reactivity and stability, affecting its overall mechanism of action.
Comparación Con Compuestos Similares
3-(2-Chloro-2-methylpropyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Bromo-2-methylpropyl)pyrrolidine: Similar structure but with a bromine atom instead of fluorine.
3-(2-Iodo-2-methylpropyl)pyrrolidine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: 3-(2-Fluoro-2-methylpropyl)pyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H16FN |
|---|---|
Peso molecular |
145.22 g/mol |
Nombre IUPAC |
3-(2-fluoro-2-methylpropyl)pyrrolidine |
InChI |
InChI=1S/C8H16FN/c1-8(2,9)5-7-3-4-10-6-7/h7,10H,3-6H2,1-2H3 |
Clave InChI |
VEBNJPOJMCJZTB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1CCNC1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


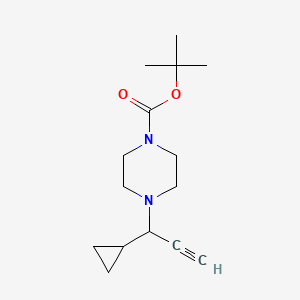
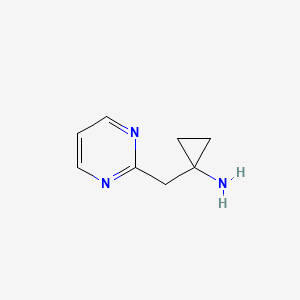
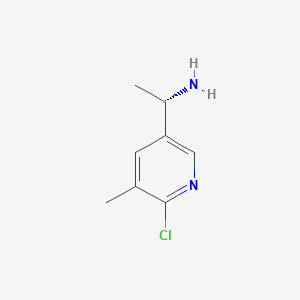
![3-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13604963.png)
